5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[2-(2-methoxyanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-26-13-7-3-2-6-12(13)20-14(24)10-23-16(18)15(21-22-23)17(25)19-9-11-5-4-8-27-11/h2-8H,9-10,18H2,1H3,(H,19,25)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTGWNGXGGLMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of carbodiimides with diazo compounds under mild conditions . This process is often catalyzed by transition metals or can be achieved through transition-metal-free strategies.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the synthesis process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 336.4 g/mol. Its structure features a triazole ring, which is significant in medicinal chemistry due to its ability to interact with biological targets effectively.
Anticancer Activity
Recent studies have highlighted the potential of 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of triazole compounds exhibit significant antiproliferative activity against leukemia cell lines, suggesting that modifications to the triazole structure could enhance efficacy against specific cancers .
Treatment of Infectious Diseases
Another promising application is in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. The compound has been optimized for improved potency and metabolic stability, showing significant suppression of parasite burden in preclinical models . The development of this compound aligns with the need for safer alternatives to current treatments like benznidazole and nifurtimox, which have notable side effects and limited efficacy in chronic phases of the disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Triazole-carboxamide derivatives are highly modular. Key structural analogs include:
Physicochemical Properties
Key Research Findings
Substituent Effects: Electron-donating groups (e.g., 2-methoxy in the target compound) improve solubility but may reduce membrane permeability compared to halogenated analogues (e.g., 3r) . Thiophene vs.
SOS Response Inhibition: The 5-amino-triazole-4-carboxamide scaffold disrupts LexA self-cleavage (IC50 ~5–20 µM). Substituents like 2-methoxyphenyl may enhance binding to allosteric sites .
Metabolic Stability :
- Chlorine (e.g., 2-chlorobenzyl in ) or trifluoromethoxy () groups reduce oxidative metabolism, extending half-life compared to the target compound .
Biological Activity
The compound 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, particularly in relation to its anticancer properties and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazole ring, an amine group, and a thiophene moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 3.0 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 4.5 | Inhibition of cell proliferation |
| HCT116 (Colon) | 5.2 | Modulation of cell cycle progression |
The compound demonstrated significant inhibitory effects on the proliferation of cancer cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G1/S phase transition .
Other Biological Activities
In addition to its anticancer properties, preliminary studies indicate that this compound may exhibit activity against parasitic infections, specifically Chagas disease caused by Trypanosoma cruzi. The compound was found to significantly suppress parasite burden in infected VERO cells and showed promise in mouse models .
Case Studies
- Chagas Disease Treatment : A study utilized phenotypic high-content screening to evaluate the efficacy of various triazole derivatives against Trypanosoma cruzi. The optimized derivatives exhibited improved potency and reduced side effects compared to standard therapies .
- Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited the growth of multiple human cancer cell lines with IC50 values indicating significant potency. Molecular docking studies predicted favorable binding interactions with key targets involved in cancer progression .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this triazole-carboxamide derivative, and how can reaction yields be optimized?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including cycloaddition (e.g., Huisgen reaction for triazole formation) and carboxamide coupling. For example:
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Step 1 : Azide-alkyne cycloaddition to form the triazole core, as seen in structurally analogous compounds .
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Step 2 : Coupling of the 2-methoxyphenyl carbamoyl group via carbodiimide-mediated amidation .
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Step 3 : Introduction of the thiophen-2-ylmethyl substituent using nucleophilic substitution or reductive amination .
- Optimization : Adjust solvent polarity (e.g., ethanol or DMF), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.2 molar ratio of intermediates). Yields of 64–76% are achievable under controlled conditions, as demonstrated in similar triazole derivatives .
Example Reaction Conditions Solvent: Ethanol/DMF mixture Temperature: 80–100°C Catalyst: None (catalyst-free preferred for purity) Yield Range: 64–76%
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- IR Spectroscopy : Identify NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-N (1250–1350 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign protons and carbons in the triazole ring (δ 7.5–8.5 ppm for aromatic protons), methoxy group (δ 3.8–4.0 ppm), and thiophene methylene (δ 4.5–5.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities in overlapping signals.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological efficacy?
- Approach :
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Modify Substituents : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance binding affinity, as seen in analogous triazole-based inhibitors .
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Vary Thiophene Substituents : Introduce halogens (e.g., Cl, F) to the thiophene ring to modulate lipophilicity and metabolic stability .
- Experimental Design :
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Synthesize 10–15 derivatives with systematic substitutions.
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Test in vitro against target enzymes (e.g., kinases) using enzymatic assays (IC₅₀ determination).
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Correlate activity with computational docking studies (e.g., AutoDock Vina) .
Example Derivative Modifications 1. 2-Nitrophenyl carbamoyl variant 2. 5-Fluoro-thiophen-2-ylmethyl variant 3. Methyl-to-ethyl substitution on triazole
Q. How can contradictory data in solubility and bioavailability studies be resolved?
- Contradiction : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from aggregation or pH-dependent ionization.
- Resolution Strategies :
- Solubility Profiling : Use dynamic light scattering (DLS) to detect aggregates and adjust formulation (e.g., cyclodextrin inclusion complexes) .
- pH Stability Studies : Perform HPLC-MS at physiological pH (7.4) to assess degradation pathways .
Q. What mechanistic insights explain this compound’s interaction with biological targets?
- Hypothesized Mechanism : The triazole ring acts as a hydrogen-bond acceptor, while the carboxamide group engages in hydrophobic interactions with enzyme active sites (e.g., kinase ATP-binding pockets) .
- Experimental Validation :
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Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to purified targets .
-
Mutagenesis Studies : Identify critical residues in the target protein via alanine scanning .
Key Binding Interactions 1. Triazole N2 with Lysine residue 2. Carboxamide carbonyl with Aspartic acid 3. Thiophene π-π stacking with aromatic side chains
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in spectral data?
- Root Causes : Impurities from incomplete coupling reactions or solvent residues.
- Solutions :
- Purification : Use preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate >95% pure product .
- Standardization : Adopt identical NMR acquisition parameters (e.g., 500 MHz, DMSO-d6) across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
